molecular formula C7H6BrN3O B12110954 {3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol

{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol

Cat. No.: B12110954
M. Wt: 228.05 g/mol
InChI Key: KAFBKRKKBHHMET-UHFFFAOYSA-N
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Description

{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol: is a chemical compound with the following structure:

IUPAC Name: (6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol\text{{IUPAC Name: (6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol}} IUPAC Name: (6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol

It has a molecular weight of 228.05 g/mol and the chemical formula C₇H₆BrN₃O. The compound is a solid and is typically stored in a refrigerator .

Preparation Methods

Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is limited. It is likely that research and development in this area are ongoing.

Chemical Reactions Analysis

Reactivity::

    Substitution: It can participate in substitution reactions, where the hydroxyl group may be replaced by other functional groups.

    Reduction: Reduction of the bromine atom could yield the corresponding methyl derivative.

Common Reagents and Conditions::

    Bromine (Br₂): Used for bromination.

    Base (e.g., NaOH): Required for deprotonation during substitution reactions.

Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with different functional groups attached to the pyrazolo[1,5-a]pyrimidine ring.

Scientific Research Applications

Chemistry::

    Building Block: It can serve as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

Biology and Medicine::

    Biological Studies: Investigating its interactions with biological targets.

    Drug Discovery: Screening for potential therapeutic applications.

Industry::

    Fine Chemicals: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific cellular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may compare this compound with related pyrazolo[1,5-a]pyrimidine derivatives. Its uniqueness lies in the presence of the bromine atom at the 6-position.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)methanol

InChI

InChI=1S/C7H6BrN3O/c8-6-2-10-11-3-5(4-12)1-9-7(6)11/h1-3,12H,4H2

InChI Key

KAFBKRKKBHHMET-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)CO

Origin of Product

United States

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